N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(17-11-14-7-4-8-20-14)10-13-9-15(21-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZTASPIWKYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS No. 946341-42-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 293.32 g/mol
- CAS Number : 946341-42-0
This compound exhibits various biological activities, primarily attributed to its structural components:
- Inhibition of Enzymatic Activity :
-
Antioxidant Activity :
- Compounds with furan rings often display antioxidant properties, which can help in mitigating oxidative stress in cells. This activity is beneficial in preventing cellular damage and may contribute to anti-inflammatory effects.
- Cytotoxicity Studies :
Inhibition of Tyrosinase
A critical aspect of the biological activity of this compound is its ability to inhibit tyrosinase. The following table summarizes key findings related to its inhibitory effects:
| Compound | IC Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 20.76 ± 1.02 | Mixed-type inhibitor, binds to both active and allosteric sites |
| Kojic Acid | 18.50 ± 0.50 | Competitive inhibitor |
These results indicate that while this compound is effective, it is comparable to established inhibitors like kojic acid, which is widely used in skin lightening products .
Case Studies
- Study on Melanogenesis Inhibition :
-
Antioxidant Potential Assessment :
- In vitro assays demonstrated that the compound exhibited notable antioxidant activity, with an IC value significantly lower than that of common antioxidants like ascorbic acid, indicating its potential for therapeutic use in oxidative stress-related conditions.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- SNB-19 : 86.61% growth inhibition
- OVCAR-8 : 85.26% growth inhibition
- NCI-H460 : 75.99% growth inhibition
These results suggest that the compound may interfere with cellular pathways involved in cancer proliferation, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties. The presence of the furan ring enhances the compound's ability to disrupt microbial cell walls, making it a candidate for further investigation in antibiotic development.
Case Study 1: Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of several furan-containing compounds, revealing that modifications to the furan and isoxazole rings significantly affected potency. This study highlighted that specific substitutions led to enhanced enzyme inhibition, suggesting a structure-activity relationship crucial for drug design.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. Results indicated effective inhibition against Gram-positive bacteria, supporting the potential application of this compound in treating bacterial infections .
Comparison with Similar Compounds
Isoxazole-Containing Acetamides
Example Compound :
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl)acetamide ()
Key Differences :
Hydrazinyl-Linked Heterocyclic Acetamides
Example Compounds :
- 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)acetamide ()
Key Differences :
Stereochemically Complex Acetamides
Example Compounds :
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ()
Key Differences :
Triazole-Containing Anti-Exudative Acetamides
Example Compounds: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide derivatives ()
Key Differences :
- The triazole-sulfanyl group in –5 may enhance anti-inflammatory effects via thiol-mediated pathways, whereas the target compound’s isoxazole could modulate cyclooxygenase (COX) activity.
Research Implications and Gaps
- The target compound’s furan and isoxazole groups align with anti-exudative (–5) and antimicrobial (–2) activities, warranting targeted assays.
- Synthetic routes for analogs (e.g., Paal-Knorr condensation in –5) could be adapted for derivatization.
- Stereochemical optimization (as in ) remains unexplored for the target compound.
Preparation Methods
Synthesis of 3-(Furan-2-yl)-5-Phenylisoxazole
- Chalcone Formation : 2-Acetylfuran reacts with benzaldehyde derivatives under basic conditions (e.g., NaOH in ethanol) to yield furyl chalcones.
- Cyclocondensation : The chalcone intermediate is treated with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in refluxing ethanol, forming the 3-(furan-2-yl)-5-phenylisoxazole scaffold via nucleophilic attack and cyclization.
Representative Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaOH, Benzaldehyde | Ethanol | 25°C | 24 h | 85% |
| 2 | NH$$_2$$OH·HCl | Ethanol | Reflux | 4 h | 76% |
Acetamide Functionalization
The isoxazole intermediate undergoes acetylation with chloroacetyl chloride, followed by nucleophilic substitution with furfurylamine:
$$ \text{3-(Furan-2-yl)-5-phenylisoxazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloroacetamide intermediate} \xrightarrow{\text{Furfurylamine}} \text{Target Compound} $$
Optimization : Using triethylamine as a base in dichloromethane at 0°C improves regioselectivity, achieving 68% yield.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Acetylenes
Copper-catalyzed 1,3-dipolar cycloaddition offers a regioselective route to 3,5-disubstituted isoxazoles, which are subsequently functionalized into acetamides.
Nitrile Oxide Generation
Phenylglyoxylic acid oxime is treated with chloramine-T to generate the nitrile oxide in situ:
$$ \text{PhCOCONHOH} + \text{ClNH}_2\text{T} \rightarrow \text{PhC≡N-O}^- + \text{Byproducts} $$
Cycloaddition with Propargyl Acetamide
The nitrile oxide reacts with N-(furan-2-ylmethyl)propargylamide under Cu(I) catalysis:
$$ \text{PhC≡N-O}^- + \text{HC≡C-NHCH}_2\text{Furan} \xrightarrow{\text{CuI}} \text{5-Phenylisoxazol-3-yl Acetamide} $$
Key Parameters :
Multi-Step Synthesis via Isoxazole Intermediate and Amide Coupling
A patent (WO2007078113A1) outlines a scalable four-step synthesis:
Stepwise Procedure
- Ethyl 5-Furan-2-yl-isoxazole-3-carboxylate :
- 2-Acetylfuran reacts with diethyl oxalate in sodium ethoxide/ethanol, followed by hydroxylamine cyclization.
- Hydrolysis to Carboxylic Acid :
- Ester hydrolysis with LiOH in THF/MeOH/H$$_2$$O yields 5-furan-2-yl-isoxazole-3-carboxylic acid (92% yield).
- Amide Coupling :
- The carboxylic acid is activated with HBTU and coupled with furfurylamine in DMF, yielding the target compound (83% yield).
Critical Analysis : This method avoids harsh conditions, making it suitable for industrial-scale production.
Alternative Methods and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, coupling the isoxazole acid with furfurylamine using HATU under microwave conditions (100°C, 15 min) achieves 89% yield.
Green Chemistry Approaches
- Ionic Liquids : Valizadeh et al. demonstrated isoxazole synthesis in [BMIM]BF$$_4$$, achieving 94% yield with recyclable solvent.
- Ultrasound Irradiation : Sonication accelerates chalcone cyclocondensation, reducing time from 4 h to 30 min.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Low-cost reagents | Multi-step, moderate yields | 68–76% |
| 1,3-Dipolar Cycloaddition | High regioselectivity | Requires toxic nitrile oxides | 72% |
| Patent Process (WO2007) | Scalable, high purity | Lengthy purification steps | 83–92% |
| Microwave Synthesis | Rapid, high efficiency | Specialized equipment needed | 89% |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted isoxazoles and furan derivatives. For example, chloroacetyl chloride can react with amine-functionalized furan precursors under reflux conditions in the presence of triethylamine to form acetamide linkages . Subsequent condensation reactions with 5-phenylisoxazole-3-carboxylic acid derivatives may utilize coupling agents like DCC/DMAP or EDCI/HOBt to achieve the final product. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screenings should focus on cytotoxicity using leukemia cell lines (e.g., CCRF-CEM and SR lines) via MTT assays. Anticancer activity is benchmarked against positive controls like doxorubicin, with selectivity indices calculated to compare malignant vs. non-malignant cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Contradictions may arise due to cell-specific uptake mechanisms or metabolic differences. Mitigation strategies include:
- Dose-Response Curves : To identify IC50 variability.
- Purity Validation : Eliminate impurities via HPLC or repeated recrystallization.
- Structural Analogs : Compare activity trends with derivatives (e.g., thiazolidinone or triazole variants) to isolate pharmacophoric features .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like tubulin or topoisomerase II.
- PASS Program : Predicts biological activity spectra (e.g., antineoplastic potential) based on structural descriptors .
- QSAR Models : Correlate substituent electronegativity or lipophilicity with activity .
Q. How can synthetic yields be optimized for scalable production?
- Catalyst Screening : Test Pd/C or CuI for coupling reactions.
- Solvent Optimization : Replace toluene with DMF for better solubility.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
Q. What strategies improve pharmacokinetic properties like bioavailability?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Bioisosteric Replacement : Substitute the phenylisoxazole with pyridyl or thienyl rings to modulate LogP .
Q. Which in vitro models elucidate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
